molecular formula C9H8BrClO2 B1334453 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS No. 884497-58-9

3-Bromo-5-chloro-4-ethoxybenzaldehyde

Cat. No.: B1334453
CAS No.: 884497-58-9
M. Wt: 263.51 g/mol
InChI Key: BDNBQEWANMSSCP-UHFFFAOYSA-N
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Description

Background and Significance

3-Bromo-5-chloro-4-ethoxybenzaldehyde represents a unique member of the halogenated benzaldehyde family, distinguished by its specific substitution pattern that incorporates multiple functional groups on a single aromatic ring. The compound's significance stems from its potential applications as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where halogenated aromatic compounds serve as crucial building blocks. The presence of both bromine and chlorine substituents, combined with an ethoxy group and an aldehyde functionality, creates a versatile molecular platform that enables diverse chemical transformations and synthetic applications.

The broader category of halogenated benzaldehydes has gained considerable attention in recent years due to their utility in medicinal chemistry and materials science. These compounds often serve as precursors for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biologically active molecules. The specific substitution pattern observed in this compound provides unique electronic and steric properties that distinguish it from other members of this chemical class, making it a subject of particular interest for researchers exploring novel synthetic methodologies and applications.

The compound's research importance is further highlighted by its classification as a specialized chemical intermediate restricted to research and development applications under the supervision of technically qualified individuals. This classification underscores both its potential value in scientific research and the specialized nature of its applications, positioning it as a compound of significant interest within the organic chemistry community.

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBQEWANMSSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397561
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-58-9
Record name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis via Acyl Chloride Intermediate

Starting Material: 2-chloro-5-bromobenzoic acid

Key Reagents: Oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), phenetole, aluminum chloride, triethylsilane or sodium borohydride

Procedure:

  • Acyl Chloride Formation:
    2-chloro-5-bromobenzoic acid is dissolved in dichloromethane with catalytic DMF and treated with oxalyl chloride under nitrogen atmosphere at 25–30 °C for 1 hour to form 5-bromo-2-chlorobenzoyl chloride. The reaction mixture is then concentrated under vacuum to yield an oily residue.

  • Friedel-Crafts Acylation:
    The acyl chloride residue is dissolved in dichloromethane and cooled to 0–5 °C. Phenetole and aluminum chloride are added, and the mixture is stirred at low temperature for 1–2 hours to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.

  • Reduction to Benzyl Derivative:
    The reaction mixture is warmed to room temperature, and a reducing agent such as triethylsilane or sodium borohydride (with aluminum chloride) is added slowly. The mixture is stirred for 16–36 hours at 20–65 °C to reduce the ketone to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Formylation:
    The benzyl derivative is then subjected to formylation (e.g., via Vilsmeier-Haack reaction or other formylation reagents) to introduce the aldehyde group, yielding 3-bromo-5-chloro-4-ethoxybenzaldehyde.

Yields:
Reported yields for intermediate steps are high, with isolated yields of benzyl derivatives around 2.5 g from 2 g starting acid, indicating efficient conversion.

One-Pot Synthesis Method

A more streamlined approach involves a one-pot synthesis combining acyl chloride formation, Friedel-Crafts acylation, and reduction without intermediate isolation.

Key Features:

  • Use of 2-chloro-5-bromobenzoic acid and thionyl chloride to form acyl chloride in situ.
  • Addition of organic solvent (e.g., methylene dichloride), Lewis acid catalyst (e.g., ZnCl2), phenetole, and borohydride reducing agent sequentially.
  • Continuous reaction under controlled temperature and nitrogen atmosphere.
  • Avoids isolation and purification of intermediates, reducing waste and cost.

Advantages:

  • Reduced catalyst consumption by using the same Lewis acid for both acylation and reduction.
  • Simplified operation and improved solvent recovery.
  • Lower production cost and environmental impact.

Reaction Conditions:

Step Conditions
Acyl chloride formation 1:1.1–1.5 molar ratio, 50–70 °C reflux under N2
Friedel-Crafts acylation 0–5 °C, Lewis acid catalyst (ZnCl2)
Reduction 0–65 °C, borohydride reducing agent

This method yields 5-bromo-2-chloro-4'-ethoxy diphenylmethane, a key intermediate for further formylation to the target aldehyde.

Alternative Synthetic Routes

Some patents describe alternative routes starting from 4-hydroxybenzaldehyde derivatives and bromoethane to prepare 4-ethoxybenzaldehydes, followed by Hoesch reactions and diazo coupling to introduce halogen substituents and form the diphenyl methane structure. These methods involve:

  • Etherification of hydroxybenzaldehydes with bromoethane in polar solvents using inorganic bases.
  • Oxime formation and dehydration to form nitriles.
  • Lewis acid-catalyzed Hoesch reactions to form amino diphenyl ketones.
  • Subsequent diazo reactions to introduce halogen substituents.

These routes are more complex and involve multiple steps with various catalysts such as calcium chloride, boron chloride, and phosphorus oxychloride derivatives.

Summary Table of Preparation Methods

Method Type Starting Material(s) Key Reagents & Catalysts Reaction Type(s) Advantages Yield/Notes
Stepwise Synthesis 2-chloro-5-bromobenzoic acid Oxalyl chloride, AlCl3, phenetole, NaBH4 or triethylsilane Acyl chloride formation, Friedel-Crafts acylation, reduction, formylation High yield, well-established ~2.5 g intermediate from 2 g acid
One-Pot Synthesis 2-chloro-5-bromobenzoic acid Thionyl chloride, ZnCl2, phenetole, borohydride One-pot acyl chloride formation, Friedel-Crafts acylation, reduction Simplified, reduced waste, cost-effective Efficient catalyst use, industrially favorable
Multi-step Etherification Route 4-hydroxybenzaldehyde, bromoethane Inorganic base, POCl3, Lewis acids (CaCl2, BCl3) Etherification, oxime formation, Hoesch reaction, diazo coupling Versatile, but complex and longer More steps, multiple catalysts

Research Findings and Practical Considerations

  • The use of 2-chloro-5-bromobenzoic acid as a starting material is preferred due to its commercial availability and suitable substitution pattern for the target compound.
  • Oxalyl chloride and thionyl chloride are effective chlorinating agents for converting benzoic acids to acyl chlorides, with DMF as a catalyst improving reaction rates.
  • Friedel-Crafts acylation with phenetole under Lewis acid catalysis (AlCl3 or ZnCl2) efficiently introduces the ethoxyphenyl moiety.
  • Reduction of ketone intermediates to benzyl derivatives can be achieved by sodium borohydride or triethylsilane in the presence of Lewis acids, with reaction times ranging from 16 to 36 hours depending on conditions.
  • One-pot methods reduce intermediate handling, improving safety and scalability.
  • Formylation to introduce the aldehyde group is typically performed after benzyl intermediate formation, though specific reagents and conditions vary and are less detailed in the available sources.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It is also used in the development of new biochemical assays and analytical methods .

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals, particularly those targeting specific biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. It is also used as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of target molecules, leading to changes in their biological activity. The bromine and chlorine atoms play a crucial role in the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparative Analysis of Analogous Compounds

The table below highlights structural analogs and their distinct properties:

Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Source
3-Bromo-5-chloro-4-ethoxybenzaldehyde C₉H₈BrClO₂ Br (3), Cl (5), OCH₂CH₃ (4), CHO (1) Reference compound
6-Bromo-2-chloro-3-ethoxybenzaldehyde C₉H₈BrClO₂ Br (6), Cl (2), OCH₂CH₃ (3), CHO (1) Halogen positions alter electronic effects
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde C₉H₈BrClO₃ Br (2), Cl (3), OH (4), OCH₂CH₃ (5) Hydroxyl group increases polarity
3-Bromo-4-(benzyloxy)-5-methoxybenzaldehyde C₁₅H₁₃BrO₃ Br (3), OCH₃ (5), OCH₂C₆H₅ (4), CHO (1) Benzyloxy group enhances lipophilicity
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde C₁₅H₁₂Cl₂FO₃ Cl (3, 2'), F (4'), OCH₃ (5), OCH₂C₆H₃ClF (4) Additional fluorine and chlorine atoms

Impact of Substituent Variations

  • Halogen Substitutions : Replacement of bromine with chlorine (e.g., Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate ) reduces steric bulk but may lower electrophilicity.
  • Functional Group Changes : Conversion of the aldehyde to a carboxylic acid (e.g., 2-Bromo-4-(chlorophenyl)benzoic acid ) shifts reactivity toward acid-catalyzed reactions.
  • Positional Isomerism : For example, 3-Bromo-4-(fluorobenzyl)oxy)-5-methoxybenzaldehyde lacks chlorine, reducing halogen-directed reactivity.

Biological Activity

3-Bromo-5-chloro-4-ethoxybenzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that it may possess cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : It has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The aldehyde functional group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
  • Receptor Binding : The halogen substituents may enhance binding affinity through halogen bonding or hydrophobic interactions.
  • Cell Cycle Disruption : Some studies indicate that it may interfere with tubulin polymerization, leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by the nature and position of substituents on the aromatic ring. Research has demonstrated that:

  • Bromine and Chlorine Substituents : These groups can enhance the lipophilicity and overall stability of the compound, improving its bioavailability.
  • Ethoxy Group : The ethoxy substituent at the para position has been shown to increase potency against certain cancer cell lines compared to other alkyl groups.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value in the low micromolar range, suggesting significant anticancer potential:

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
HepG215.0

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-chloro-4-ethoxybenzaldehyde, and how do reaction parameters (e.g., temperature, catalysts) affect yield?

  • Methodology : The compound can be synthesized via sequential halogenation and alkoxylation. For example:

Bromination/Chlorination : Electrophilic aromatic substitution using Br₂/FeBr₃ or Cl₂/FeCl₃, with positional selectivity controlled by directing groups (e.g., ethoxy at position 4 directs incoming halogens to positions 3 and 5) .

Ethoxylation : Nucleophilic substitution of a hydroxyl group with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Optimization : Reaction temperatures >80°C improve ethoxylation efficiency, while excess halogenating agents may lead to over-substitution. Monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key peaks include:

  • Aldehyde proton at δ 9.8–10.2 ppm (singlet).
  • Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃) and δ 4.0–4.2 ppm (quartet, CH₂).
  • Aromatic protons show splitting patterns dependent on substitution (e.g., meta-coupling between Br and Cl substituents) .
    • IR Spectroscopy : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and C-O (ethoxy) at ~1250 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 249 (C₉H₇BrClO₂) with fragmentation patterns indicating loss of ethoxy (-45 Da) or aldehyde (-28 Da) groups .

Q. How can purification methods (e.g., recrystallization, chromatography) be optimized for this compound?

  • Recrystallization : Use ethanol/water (7:3) due to moderate solubility. Cooling to 4°C maximizes crystal yield .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for optimal separation. Monitor fractions by UV at 254 nm (aromatic absorption) .

Advanced Research Questions

Q. How do electronic effects of the ethoxy, bromo, and chloro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight :

  • The ethoxy group (-OEt) is electron-donating, activating the ring for electrophilic substitution but deactivating for nucleophilic attacks.
  • Bromine (stronger electron-withdrawing effect than Cl) enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions .
    • Experimental Design : Compare coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Track reaction progress via GC-MS to identify byproducts (e.g., debrominated species) .

Q. What strategies resolve contradictions in reported stability data (e.g., degradation under acidic vs. basic conditions)?

  • Controlled Stability Studies :

  • Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 25°C. Monitor degradation via HPLC every 24 hours.
  • Findings : Degradation at pH 2 likely involves aldehyde protonation and subsequent hydrolysis; at pH 12, ethoxy group cleavage dominates .
    • Mitigation : Store under inert atmosphere at -20°C with desiccants to prevent moisture-induced hydrolysis .

Q. Can computational modeling (e.g., DFT) predict regioselectivity in further functionalization reactions?

  • Approach :

Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic/nucleophilic sites.

Compare with experimental results (e.g., nitration at position 2 vs. 6).

  • Outcome : Models predict higher electrophilicity at position 2 due to resonance effects from the ethoxy group, validated by experimental nitration yields .

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